EZM 2302

Content Navigation

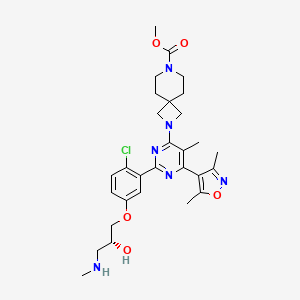

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

EZM2302 CARM1 inhibitor mechanism of action

Biochemical Mechanism of Action

EZM2302 achieves its effect through a highly specific mechanism of action and binding configuration.

- Binding Mode: EZM2302 binds co-operatively with S-adenosylhomocysteine (SAH) in the catalytic domain of CARM1. The compound fits into the peptide-substrate binding pocket, not the SAM cofactor site. This binding stabilizes an inactive CARM1-SAH complex, which physically blocks substrate access and inhibits methyltransferase activity [1] [2] [3].

- Key Molecular Interactions: The crystal structure (PDB: 6ARJ) reveals a network of interactions that ensure high-affinity binding [4]:

- Its 1-amino-3-phenoxypropan-2-ol moiety forms hydrogen bonds with residues Glu266 and others.

- The core pyrimidine ring engages in π-stacking interactions with Phe152 and Phe474.

- A chloro-substituted benzene ring makes an edge-face interaction with Tyr261.

The diagram below illustrates this binding mode and its consequence.

EZM2302 binds alongside SAH to block the substrate pocket.

Functional Consequences & Selectivity

The unique binding mechanism of EZM2302 translates into distinct functional outcomes at the cellular level.

- Substrate-Selective Inhibition: A key differentiator from other CARM1 inhibitors like TP-064 is its substrate-selective profile [1].

- Effectively inhibits methylation of non-histone substrates like p300, GAPDH, and DRP1.

- Has minimal impact on canonical histone methylation marks H3R17me2a and H3R26me2a.

- Downstream Biological Effects: This selective inhibition spares certain transcriptional programs, leading to specific phenotypic outcomes. EZM2302 does not suppress transcription of autophagy-related genes or disrupt autophagic flux under stress, unlike TP-064 [1].

Quantitative Profiling Data

The potency and selectivity of EZM2302 have been rigorously quantified in various assays, as summarized in the tables below.

Table 1: Biochemical and Cellular Potency of EZM2302

| Assay Type | Measurement | Value | Context |

|---|---|---|---|

| Biochemical Assay | IC₅₀ (Enzyme Inhibition) | 6 ± 3 nM [2] [3] | Potent inhibition of recombinant CARM1 activity. |

| Cellular Assay | IC₅₀ (PABP1 Methylation) | Low nanomolar range [2] | Inhibition of a key non-histone substrate in cells. |

| Cellular Assay | IC₅₀ (Cell Stasis) | Low nanomolar range [2] [5] | Anti-proliferative effect in Multiple Myeloma cell lines. |

Table 2: Key Differentiator from Tool Compound TP-064

| Feature | EZM2302 | TP-064 |

|---|---|---|

| Primary Binding | Stabilizes inactive CARM1-SAH complex [1] | Binds cooperatively with SAM, induces conformational changes [1] |

| Impact on H3R17/26me2a | Minimal effect [1] | Markedly reduces [1] |

| Effect on Autophagy | Does not disrupt autophagic flux [1] | Suppresses autophagy-related genes, disrupts flux [1] |

Experimental Protocols for Key Assays

To validate the mechanism and efficacy of EZM2302, several standard experimental methodologies are employed.

Table 3: Overview of Key Experimental Protocols

| Method | Key Purpose | Critical Steps and Reagents |

|---|

| Immunoblotting | Detect methylation levels of CARM1 substrates (e.g., PABP1) and histone marks (H3R17me2a) [1]. | - Cell Lysis: RIPA buffer with protease/phosphatase inhibitors.

- Antibodies: Anti-ADMA (e.g., ADMA5825), anti-H3R17me2a (Abcam ab8284), anti-PABP1. | | Cellular Proliferation/Viability Assays | Determine anti-proliferative effect (IC₅₀) in cancer cell lines [2]. | - Treat Multiple Myeloma cell lines (e.g., MM.1S) with EZM2302 dose range.

- Measure cell count or viability (e.g., ATP-based assays) over 5-7 days. | | In Vivo Xenograft Studies | Evaluate tumor growth inhibition and target engagement in a live model [2] [3]. | - Model: Establish subcutaneous MM.1S tumors in immunocompromised mice.

- Dosing: Administer EZM2302 orally, daily.

- Endpoint: Measure tumor volume and analyze substrate methylation in harvested tumors. |

Therapeutic Implications

The functional profile of EZM2302 makes it a valuable tool for probing CARM1 biology and a candidate for therapeutic development.

- Oncology Applications: EZM2302 has shown dose-dependent anti-tumor activity in a Multiple Myeloma xenograft model following oral dosing, validating its in vivo efficacy [2] [3] [5].

- Research Applications: Its substrate-selective nature is crucial for experimental design. It allows researchers to dissect the roles of specific CARM1 substrates and pathways without confounding global epigenetic effects [1].

References

- 1. Context-specific applications of CARM : functional profiles... 1 inhibitors [link.springer.com]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 4. RCSB PDB - 6ARJ: Crystal structure of CARM with EPZ022302 and... 1 [rcsb.org]

- 5. Identification of a CARM with Potent In Vitro and In Vivo... 1 Inhibitor [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Binding

EZM2302 exerts its effects by specifically binding to and inhibiting the enzymatic activity of CARM1.

- CARM1 Function: CARM1 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on diverse histone and non-histone substrates [1] [2]. It regulates crucial cellular processes, including transcriptional co-activation, RNA splicing, and cell cycle control [1] [2]. CARM1 overexpression is implicated in several cancers, such as breast, prostate, and liver cancer [1] [2].

- Inhibitor Binding: Crystal structures reveal that EZM2302 binds to the peptide-substrate binding pocket of CARM1, engaging in a network of hydrogen bonds and π-stacking interactions with key residues, thereby competitively inhibiting substrate methylation [1] [2].

The diagram below illustrates the mechanism of action of EZM2302 and its downstream cellular effects.

Biological Activity and Experimental Data

In Vitro Profile

EZM2302 demonstrates potent, nanomolar-range activity in cellular assays.

| Assay Type | Cell Line/Model | Key Finding | IC₅₀ / Value |

|---|---|---|---|

| Biochemical Assay | Recombinant CARM1 Enzyme | Inhibition of enzymatic activity | 6 ± 3 nM [1] [2] |

| Cellular Methylation | RPMI-8226 (Multiple Myeloma) | Inhibition of PABP1 methylation | 9 nM [3] [4] |

| Cellular Methylation | RPMI-8226 (Multiple Myeloma) | Inhibition of SmB methylation | 31 nM [3] [4] |

| Cell Stasis | RPMI-8226 (Multiple Myeloma) | Induction of cell stasis | IC₅₀ in nanomolar range [5] |

| Proliferation | Hematopoietic Cell Lines (9/15 tested) | Anti-proliferative effect (Day 14) | < 100 nM [3] [4] |

In Vivo Efficacy & Pharmacokinetics (PK)

EZM2302 shows favorable pharmacokinetic properties and dose-dependent anti-tumor activity in animal models.

| Property / Model | Species | Finding |

|---|---|---|

| Plasma Protein Binding (Fraction unbound) | Human, Mouse, Rat | 0.66, 0.46, 0.74, respectively [3] [6] |

| Plasma Clearance (CL) | Mouse, Rat | 43 mL/min/kg, 91 mL/min/kg [3] [6] |

| In Vivo Efficacy | CB-17 SCID mice with RPMI-8226 xenografts | Dose-dependent tumor growth inhibition (TGI) after 21 days of oral BID dosing. TGI ranged from 45% (37.5 mg/kg) to 63% (300 mg/kg) [3] [6]. |

| Target Engagement | RPMI-8226 xenograft tumors | Dose-dependent decrease in methylation of CARM1 substrates (e.g., increased unmethylated SmB) [3] [6]. |

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, here is a summary of key methodologies from the primary literature.

1. Biochemical CARM1 Enzyme Assay [1] [4]

- Procedure: Recombinant CARM1 is pre-incubated with the compound for 30 minutes at room temperature. The reaction is initiated by adding a mixture of ³H-labeled S-adenosylmethionine (SAM) and a biotinylated peptide substrate.

- Final Conditions: 0.25 nM CARM1, 30 nM ³H-SAM, 250 nM peptide in assay buffer.

- Quenching & Detection: The reaction is stopped with unlabeled SAM. The amount of ³H-methylated peptide produced is quantified using a FlashPlate scintillation counter.

2. In Vitro Cell Treatment and Analysis [3] [4]

- Cell Culture: Cells in log-phase growth are seeded at a density of 2x10⁵ cells/mL.

- Compound Treatment: EZM2302 is diluted in DMSO and added to culture vessels, with a final DMSO concentration not exceeding 0.2%. Cells are typically treated for 96 hours.

- Harvesting: Cells are harvested by centrifugation, and pellets are rinsed with PBS before being frozen for subsequent analysis (e.g., Western blotting).

3. In Vivo Xenograft Study Protocol [3] [6] [4]

- Animal Model: CB-17 SCID mice.

- Tumor Inoculation: RPMI-8226 multiple myeloma cells (5 million cells/mouse) are suspended in a 1:1 mix of base media and Matrigel and implanted subcutaneously.

- Dosing: Treatment begins when the average tumor volume reaches ~120 mm³. EZM2302 or a vehicle (0.5% methylcellulose in water) is administered orally (BID) at specified doses for 21 days.

- Endpoint Measurements: Tumor dimensions and body weights are measured twice weekly. Animals are euthanized 3 hours post-final dose for the collection of blood and tissue samples for PK and pharmacodynamic (PD) analysis.

Research Applications and Significance

EZM2302 serves as a critical tool compound in biomedical research with the following key applications and implications:

- Probing CARM1 Biology: It is a validated chemical probe to investigate the role of CARM1 in normal and disease states, particularly in transcriptional regulation and post-transcriptional RNA processing [5] [1].

- Oncology Research: The compound enabled the first demonstration of a role for CARM1 in Multiple Myeloma, showing that its pharmacological inhibition has anti-tumor effects both in vitro and in vivo [5] [2].

- Drug Discovery: EZM2302 establishes proof-of-concept that inhibiting CARM1's catalytic activity is a viable therapeutic strategy, paving the way for the development of potential clinical candidates [1].

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo... [nature.com]

- 3. ( EZM )|cas 1628830-21-6|DC Chemicals 2302 GSK 3359088 [dcchemicals.com]

- 4. EZM2302 (EZM-2302; GSK-3359088; GSK3359088) | arginine ... [invivochem.com]

- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pubmed.ncbi.nlm.nih.gov]

- 6. | EZM | CARM1 Inhibitor | TargetMol 2302 GSK 3359088 [targetmol.com]

CARM1 enzyme structure and EZM2302 binding

CARM1 Enzyme Structure and Function

CARM1 (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is a Type I protein arginine methyltransferase. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, resulting in monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) [1] [2].

The structural organization of human CARM1 (608 amino acids) comprises several key domains that facilitate its function and regulation [3] [4]:

- N-Terminal PH-like Domain: Residues ~28-140 adopt a Pleckstrin Homology (PH) domain-like fold. This domain forms a β-sandwich structure and is involved in protein-protein interactions, potentially functioning as a dimerization interface [3].

- Catalytic Core Domain: The central region (residues ~150-470) contains the conserved SAM-binding motifs and the active site responsible for methyltransferase activity. This core is shared across the PRMT family [3].

- C-Terminal Domain: The end region (residues ~480-608) is involved in protein-protein interactions and is crucial for its role as a transcriptional coactivator [3].

The diagram below illustrates the primary structure and major domains of the CARM1 enzyme.

CARM1 multi-domain organization and key functional regions.

Key Structural Insights from Crystallography

X-ray crystal structures have been pivotal in understanding CARM1's function. A significant structure (PDB ID: 5DX0) was solved at 2.05 Å resolution, depicting human CARM1 in a ternary complex with a histone H3 peptide (containing R17) and the SAM analog sinefungin [5]. This structure reveals how the catalytic core accommodates both the methyl donor and the peptide substrate, providing a blueprint for inhibitor design.

CARM1's substrate specificity differs from other PRMTs (like PRMT1, which prefers glycine- and arginine-rich "GGR" motifs). CARM1 often targets arginine residues within proline-, glycine-, and methionine-rich regions [2] [4].

EZM2302 Binding Mechanism and Inhibitor Profile

EZM2302 (also known as GSK3359088) is a potent, selective small-molecule inhibitor of CARM1's enzymatic activity. It was developed to probe CARM1's biological role and has shown anti-proliferative effects in preclinical models, including multiple myeloma [6] [7].

Molecular Binding Mode

Crystallographic studies show that EZM2302 binds within the peptide substrate binding pocket of CARM1's catalytic core, stabilizing an inactive complex with S-adenosyl-L-homocysteine (SAH), the demethylated byproduct of SAM [8] [7].

Key molecular interactions include:

- The 1-amino-3-phenoxypropan-2-ol moiety forms a critical hydrogen bond network with key residues (Glu266 and others) [7].

- The core pyrimidine ring and chlorobenzene group engage in π-stacking and edge-face interactions with aromatic residues (Phe152, Tyr261, Phe474) [7].

- The dimethylisoxazole and spirocyclic substituents make van der Waals contacts, enhancing binding affinity and selectivity [7].

The following diagram summarizes the binding mechanism of EZM2302 to the CARM1 enzyme.

EZM2302 binding stabilizes an inactive CARM1 complex and blocks substrate methylation.

Biochemical and Cellular Potency

Table 1: Quantitative Profile of CARM1 Inhibitor EZM2302

| Parameter | Result | Experimental Context |

|---|---|---|

| Biochemical IC₅₀ | 6 ± 3 nM | Purified CARM1 enzyme assay [7] |

| Cellular Anti-proliferation | Nanomolar range IC₅₀ | Multiple myeloma cell lines (e.g., inhibition of cell stasis) [7] |

| In Vivo Anti-tumor Activity | Dose-dependent growth inhibition | Multiple myeloma xenograft model in mice with oral dosing [7] |

| Selectivity | >100-fold selective for CARM1 vs. other HMTs | Screening against a panel of histone methyltransferases [7] |

| Cellular Target Engagement | Inhibition of PABP1 & SmB methylation | Confirmed reduction of known CARM1 substrate methylation in cells [7] |

Comparison with Other CARM1 Inhibitors

EZM2302 exhibits a different mechanistic profile compared to other inhibitors like TP-064 [8]:

- EZM2302: Stabilizes an inactive CARM1-SAH complex, showing a strong effect on non-histone substrate methylation (e.g., p300, GAPDH) but a minimal impact on certain nuclear histone marks (H3R17me2a, H3R26me2a) under the tested conditions [8].

- TP-064: Binds cooperatively with SAM and potently reduces both histone and non-histone substrate methylation, consequently affecting downstream processes like autophagy [8].

This suggests the existence of substrate-selective inhibition, which is crucial for experimental design and therapeutic development [8].

Experimental Protocols for Key Assays

CARM1 Enzymatic Activity and Inhibition Assay

This biochemical assay measures the direct impact of EZM2302 on CARM1's methyltransferase function.

- Principle: A recombinant CARM1 catalytic domain is incubated with SAM and a peptide substrate. Inhibitor potency is determined by measuring the decrease in methyltransferase activity.

- Key Reagents: Recombinant CARM1 protein, SAM, biotinylated peptide substrate (e.g., derived from histone H3), test compound (EZM2302), anti-methylarginine antibody, and detection reagents [7].

- Procedure:

- Incubate CARM1 with varying concentrations of EZM2302, SAM, and the peptide substrate.

- Allow the methylation reaction to proceed.

- Quantify methylated peptide product using methods like ELISA or time-resolved fluorescence.

- Calculate IC₅₀ values by fitting the dose-response data [7].

Cellular Target Engagement Assay

This assay validates that EZM2302 engages CARM1 and inhibits its function in a cellular context.

- Principle: Treat cells with EZM2302 and monitor methylation levels of endogenous CARM1 substrates (e.g., PABP1) via immunoblotting.

- Key Reagents: Cell lines (e.g., multiple myeloma lines), EZM2302, cell lysis buffer (RIPA), antibodies against CARM1 substrates (e.g., PABP1) and their corresponding ADMA-modified forms, loading control antibodies (e.g., Actin) [7].

- Procedure:

- Culture cells and treat with a dose range of EZM2302 for a determined period.

- Lyse cells, quantify total protein.

- Perform SDS-PAGE and western blotting.

- Probe membranes with antibodies specific for the methylated form of the substrate and the total protein.

- A dose-dependent reduction in methylation signal, without changes in total protein levels, confirms on-target cellular activity [7].

Co-crystallography for Binding Mode Determination

This protocol provided the high-resolution structural data on the EZM2302 binding mechanism.

- Principle: Co-crystallize the CARM1 protein bound to EZM2302 and SAH, then solve the structure using X-ray diffraction.

- Key Steps:

- Protein Purification: Express and purify a construct of the human CARM1 catalytic domain.

- Complex Formation: Incubate the purified CARM1 with EZM2302 and SAH.

- Crystallization: Grow crystals of the ternary complex using vapor diffusion methods.

- Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source and solve the structure by molecular replacement. Analyze the electron density to model the inhibitor and define specific interactions [7].

Biological Implications and Research Applications

Inhibition of CARM1 by EZM2302 impacts multiple cellular processes, positioning it as a potential therapeutic strategy in specific cancers. Its biological effects are context-dependent due to CARM1's dual role as an oncogene and tumor suppressor in different tissues [1] [2] [4].

- Transcriptional Regulation: By inhibiting CARM1-mediated histone methylation, EZM2302 can alter the transcription of genes involved in critical pathways, including those controlled by nuclear receptors [7].

- RNA Processing: CARM1 methylates RNA-binding proteins like PABP1. EZM2302-mediated inhibition disrupts this function, potentially affecting mRNA stability and translation [7].

- Metabolic Reprogramming: CARM1 methylates metabolic enzymes such as GAPDH. EZM2302 can inhibit these modifications, thereby influencing cancer cell metabolism [8] [2].

- Therapeutic Potential: The anti-proliferative activity of EZM2302 in preclinical models of multiple myeloma and other hematopoietic cancers provides a strong rationale for its continued investigation as an anti-cancer agent [6] [7] [9].

References

- 1. - Wikipedia CARM 1 [en.wikipedia.org]

- 2. Multifaceted roles of CARM1 beyond histone arginine ... [nature.com]

- 3. Functional insights from structures of coactivator ... [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RCSB PDB - 5DX0: Crystal structure of CARM , sinefungin, and... 1 [rcsb.org]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 8. Context-specific applications of CARM1 inhibitors [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based discovery of potent CARM1 inhibitors for ... [sciencedirect.com]

CARM1 substrate methylation by EZM2302

CARM1 Inhibitor Profile: EZM2302

| Characteristic | Description |

|---|---|

| Chemical Identity | EZM2302 (GSK3359088); pyrazolopyridine-based small molecule [1] |

| Biochemical Potency (IC₅₀) | 6 ± 3 nM (biochemical assay) [1] |

| Cellular Potency | Nanomolar range (inhibition of PABP1 methylation, cell stasis) [1] |

| Binding Mode | Binds peptide substrate site; stabilizes inactive CARM1-SAH complex; non-competitive with SAM [2] [1] |

| Key Selectivity | >100-fold selective for CARM1 over 20 other histone methyltransferases [1] |

Substrate Specificity of EZM2302

A key finding from recent research is that EZM2302 does not uniformly inhibit all CARM1 substrates. The table below summarizes its effects on known substrates.

| Substrate Category | Example Substrates | Inhibited by EZM2302? | Notes / Functional Consequence |

|---|---|---|---|

| Non-Histone Proteins | p300, GAPDH, DRP1 [2] | Yes [2] | Inhibition disrupts cytoplasmic CARM1 functions [2] |

| Histone H3 Marks | H3R17me2a, H3R26me2a [2] | No (minimal effect) [2] | EZM2302 has minimal impact on these nuclear epigenetic marks [2] |

| Other Transcriptional Regulators | PABP1, SMB (Spliceosome component) [1] | Yes [1] | Linked to anti-proliferative effects in multiple myeloma [1] |

| Transcription Factor | C/EBPα (at arginine 35) [3] | Yes (by inference) | Inhibition biases cell differentiation toward macrophages [3] |

This substrate-selective profile means EZM2302 inhibits cytoplasmic CARM1 functions and specific nuclear events without broadly altering histone H3 arginine methylation, unlike other inhibitors like TP-064 which broadly suppress both histone and non-histone methylation [2].

Experimental Evidence & Protocols

Key experimental methods from the literature are summarized below for your reference.

| Experimental Goal | Key Methodologies | Critical Reagents & Controls |

|---|---|---|

| Assess CARM1 Inhibition in Cells | Immunoblotting with methylation-specific antibodies [2] | Antibodies: H3R17me2a (Abcam ab8284), H3R26me2a (EpigenTek A-3707), ADMA5825 (for general CARM1 substrates) [2] |

| Evaluate Functional Consequences | • qPCR (autophagy-related genes) • Confocal microscopy (LC3 puncta formation) • Chromatin Immunoprecipitation (ChIP) [2] | Control: Use CARM1 knockout (KO) cells to confirm on-target effects [2] | | Validate In Vivo Efficacy | • Oral dosing in mouse xenograft models • Tumor volume measurement • Analysis of substrate methylation in excised tumors [1] [4] | Cancer Models: Multiple myeloma [1], Lung adenocarcinoma (LUAD) & squamous cell carcinoma (LUSC) [4] |

EZM2302 Mechanism of Action Pathway

The following diagram illustrates the unique mechanism by which EZM2302 inhibits CARM1, leading to its substrate-selective effects.

EZM2302 stabilizes an inactive CARM1-SAH complex, selectively blocking non-histone substrate methylation while sparing histone H3 marks [2] [1].

Research and Therapeutic Implications

The unique properties of EZM2302 make it a valuable tool for specific research and therapeutic scenarios.

- For Basic Research: Use EZM2302 to dissect the roles of cytoplasmic, non-histone CARM1 methylation (e.g., in metabolism, autophagy) without confounding effects from global histone methylation changes [2] [5].

- For Therapeutic Development: EZM2302 has shown promising anti-tumor activity and synergy with immunotherapy.

- It demonstrated dose-dependent inhibition of tumor growth in a multiple myeloma xenograft model [1].

- In models of lung adenocarcinomas and squamous cell carcinomas, combining EZM2302 with an anti-PD-1 antibody produced synergistic effects, overcoming resistance to immune checkpoint blockade alone [4].

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 2. Context-specific applications of CARM1 inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. Carm1-arginine methylation of the transcription factor C/ ... [elifesciences.org]

- 4. The circular RNA circHMGB2 drives immunosuppression and ... [molecular-cancer.biomedcentral.com]

- 5. Multifaceted roles of CARM1 beyond histone arginine ... [nature.com]

Quantitative Data on EZM2302's In Vitro Activity

The potency and effects of EZM2302 have been characterized in both biochemical and cellular settings. The following tables consolidate the key quantitative data.

Table 1: Biochemical Potency and Cellular Anti-proliferative Activity of EZM2302

| Measurement Type | Target / Cell Line | IC50 Value | Key Findings |

|---|---|---|---|

| Biochemical Assay | CARM1 Enzyme | 6 nM [1] [2] [3] | Demonstrates potent and selective inhibition of CARM1 enzymatic activity [1]. |

| Cellular Target Engagement | PABP1 Methylation (in cells) | 9 nM [1] | Inhibits methylation of a key non-histone CARM1 substrate [1]. |

| Cellular Target Engagement | SMB Methylation (in cells) | 31 nM [1] | Inhibits methylation of a key non-histone CARM1 substrate [1]. |

| Anti-proliferative Activity | Multiple Myeloma Cell Panel (14-day assay) | < 100 nM (in 9 of 15 lines) [4] | Induces cell stasis in a majority of tested hematopoietic cancer lines [1] [4]. |

| Anti-proliferative Activity | LNCAP (Prostate Cancer) | 12.2 µM [3] | Shows activity in a solid tumor cell line, though much weaker than in myeloma models [3]. |

| Anti-proliferative Activity | ZR751, MCF7, PC3, VCAP | >20 µM [3] | Exhibits limited anti-proliferative effect in these solid tumor cell lines at high concentrations [3]. |

Table 2: In Vivo Pharmacokinetic Parameters of EZM2302 [3]

| Parameter | IV (CD-1 Mouse) | PO (CD-1 Mouse) | IV (Sprague-Dawley Rat) | PO (Sprague-Dawley Rat) |

|---|---|---|---|---|

| Dose | 2 mg/kg | 10 mg/kg | 2 mg/kg | 10 mg/kg |

| C~max~ (ng/mL) | - | 113 ± 22.4 | - | - |

| AUC~0-inf~ (ng·h/mL) | 772 | 577 | 372 ± 43.3 | 487 ± 102 |

| t~1/2~ (h) | 4.22 | 4.55 | 6.21 ± 1.65 | 6.64 ± 1.41 |

| CL (mL/min/kg) | 43.2 | - | 90.5 ± 10.5 | - |

| F (%) | - | 15.0 | - | 26.2 ± 5.45 |

Experimental Protocols for Key In Vitro Assays

For researchers aiming to replicate or adapt these studies, here are the methodologies for core experiments as described in the literature.

Cell Proliferation and Viability Assay

This protocol is used to generate the anti-proliferative IC50 values.

- Cell Preparation: Culture cells in linear/log phase growth and split to a seeding density of 2x10⁵ cells/mL [4].

- Compound Treatment: Dilute EZM2302 in DMSO and add to the culture vessel, ensuring the final DMSO concentration does not exceed 0.2% [4].

- Incubation: Allow cells to grow for a defined period (e.g., 96 hours for biomarker analysis or up to 15 days for proliferation stasis assessment) [1] [3] [4].

- Cell Harvesting: At the conclusion of the treatment, harvest cells by centrifugation (5 minutes at 1200 rpm), rinse the cell pellet once with PBS, and freeze on dry ice pending further analysis [4].

- Viability Measurement: Cell viability can be assessed using a CCK-8 kit following the manufacturer's protocol. Briefly, plate cells in a 96-well plate and use a multifunctional microplate reader to detect the OD values at a wavelength of 450 nm [5].

Biomarker Analysis (Western Blot)

This method is used to confirm target engagement by measuring changes in substrate methylation levels.

- Whole-Cell Lysate: After treatment with EZM2302, harvest cells and extract proteins to obtain whole-cell lysates [5].

- Electrophoresis and Transfer: Separate approximately 20 µg of protein per sample by 10% SDS-PAGE and electrotransfer onto a PVDF membrane [5].

- Antibody Incubation: Probe the membrane with primary antibodies against methylated CARM1 substrates (e.g., BAF155me2a) and corresponding total proteins. Use HRP-conjugated secondary antibodies for detection [6] [5].

- Detection: Visualize antigen-antibody complexes using an enhanced chemiluminescence (ECL) protocol [5].

Mechanism of Action and Signaling Pathways

EZM2302 exerts its anti-proliferative effects by specifically inhibiting CARM1, which disrupts multiple downstream cellular processes. The following diagram, defined using the DOT language, illustrates this mechanism and the logical flow of the key experiments used to validate it.

Diagram 1: EZM2302 inhibits CARM1, reducing substrate methylation and leading to anti-proliferative outcomes like p53-mediated cell stasis. Green nodes indicate key validation experiments.

Emerging Research and Combination Strategies

Recent studies have explored combining CARM1 inhibition with other therapeutic modalities to enhance efficacy, particularly in multiple myeloma.

- Synergy with IMiDs: Recent research demonstrates that CARM1 inhibition with EZM2302 synergizes with immunomodulatory drugs (IMiDs) like pomalidomide to more effectively kill multiple myeloma cells. This synergy is associated with enhanced downregulation of IKZF3 (Aiolos) and the critical oncoprotein MYC [7] [6].

- Overcoming Resistance: This combination strategy has shown promise in overcoming IMiD resistance, a significant clinical challenge. The synergy occurs even though EZM2302 itself does not degrade IKZF3, suggesting complementary mechanisms of action [6].

- Bifunctional Molecules: Based on this synergy, novel bifunctional molecules (e.g., compound 074) have been rationally designed by linking a CARM1 inhibitor to pomalidomide. These agents simultaneously target CARM1 and IKZF3, exhibiting greater potency than either agent alone against MM cells, including IMiD-resistant models [6].

References

- 1. Identification of a CARM1 Inhibitor with Potent In and In Vivo... Vitro [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pubmed.ncbi.nlm.nih.gov]

- 3. EZM 2302 | CARM1 Inhibitor [medchemexpress.com]

- 4. (GSK3359088)|cas 1628830-21-6|DC Chemicals this compound [dcchemicals.com]

- 5. Inhibition of CARM1 suppresses proliferation of multiple ... [link.springer.com]

- 6. Dual CARM1-and IKZF3-targeting: A novel approach to ... [pmc.ncbi.nlm.nih.gov]

- 7. Dual CARM1-and IKZF3-targeting: A novel approach to ... [sciencedirect.com]

EZM2302 plasma protein binding

Available Data on EZM2302

The table below summarizes the key technical information for EZM2302 that is available from the search results.

| Parameter | Value / Description | Source |

|---|---|---|

| CAS Number | 1628830-21-6 | [1] |

| Molecular Formula | C₂₉H₃₇ClN₆O₅ | [1] |

| Molecular Weight | 585.09 | [1] |

| Target | CARM1 (PRMT4) | [1] [2] [3] |

| Biochemical IC₅₀ | 6 nM | [1] [2] [3] |

| Mechanism of Action | Potent, selective, orally active inhibitor; binds to the substrate-binding pocket of CARM1. | [1] [2] [3] |

| Primary Cellular Effects | Inhibits methylation of PABP1 and SmB; induces cell stasis/anti-proliferation in multiple myeloma cell lines. | [1] [2] [3] |

| In Vivo Activity | Shows dose-dependent anti-tumor activity in multiple myeloma xenograft models in mice. | [1] [2] [3] |

Experimental Protocols for Key Assays

Although plasma protein binding data is missing, the methodologies for other critical experiments are described in the literature.

- Biochemical Potency (IC₅₀) Assay: The half-maximum inhibitory concentration (IC₅₀) of 6 nM was determined using a biochemical assay that measures CARM1's methyltransferase activity. The assay uses a synthetic peptide containing the histone H3 arginine 17 (H3R17) sequence as a substrate. Inhibition is measured by quantifying the reduction in methyl group transfer from S-adenosylmethionine (SAM) to the peptide [4] [2] [3].

- Cellular Target Engagement: Treatment of multiple myeloma cell lines with EZM2302 led to a reduction in the methylation levels of known CARM1 substrates, such as PABP1 and SmB. This is typically assessed via western blotting using antibodies specific to the dimethylated forms of these proteins, confirming that the compound engages with its target in a cellular environment [1] [2].

- In Vivo Efficacy Studies: The anti-tumor activity was evaluated in mouse xenograft models of multiple myeloma. Mice were administered EZM2302 orally, often twice daily for 21 days. Tumor growth was monitored and compared to a control group, demonstrating significant dose-dependent growth inhibition [1] [2].

Standard Methodology for Plasma Protein Binding

While data for EZM2302 is unavailable, the measurement of plasma protein binding is a standard pharmacokinetic assay. The following diagram illustrates the general workflow for determining this parameter using equilibrium dialysis, a common method cited in the search results [5].

This method determines the fraction unbound (fᵤ), a critical parameter for calculating the clinically relevant, pharmacologically active concentration of a drug [5]. To ensure data quality, it is recommended to implement an in-well control that is analyzed concurrently with the new chemical entity, and to set data acceptance criteria based on the performance of this control [5].

How to Proceed

The absence of plasma protein binding data for EZM2302 in the public domain presents a common challenge in pre-clinical research. You may consider the following paths forward:

- Consult Specialized Databases: Search dedicated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) or pharmaceutical research databases, which sometimes contain proprietary data not found in general scientific literature.

- Estimate Values: Use in silico prediction tools that can estimate plasma protein binding based on the compound's physicochemical properties (e.g., molecular weight, lipophilicity).

- Direct Inquiry: If possible, contact the organizations mentioned in the sources, such as MedChemExpress [1] or the authors of the primary research papers [2] [3], to inquire if this data is available.

References

- 1. EZM 2302 | CARM1 Inhibitor [medchemexpress.com]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In ... [pmc.ncbi.nlm.nih.gov]

- 5. Understanding and reducing the experimental variability of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: CARM1 in Cancer and Therapeutic Targeting with EZM2302

Introduction to CARM1 (PRMT4)

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone protein substrates [1] [2]. Unlike other PRMTs that typically target glycine/arginine-rich (GAR) motifs, CARM1 exhibits unique substrate specificity for proline/glycine/methionine-rich motifs, resulting in minimal functional redundancy with other family members [1] [2]. CARM1 mediates monomethylation and asymmetric dimethylation of arginine residues, generating docking sites for effector proteins containing Tudor domains, with TDRD3 being the primary reader for CARM1-deposited methylation marks [2].

The protein structure of CARM1 consists of an N-terminal catalytic domain containing the arginine methyltransferase activity and coactivator binding site, and a C-terminal domain with multiple protein-protein interaction motifs that facilitate recruitment of transcriptional regulatory proteins and chromatin anchoring [1]. A flexible linker region containing the conserved catalytic core (residues 149-469) facilitates interactions between CARM1 and its target proteins [1].

CARM1 Expression, Regulation, and Isoforms in Cancer

Expression Patterns and Isoform Diversity

CARM1 demonstrates differential expression across various cancer types, with overexpression documented in breast, prostate, colorectal, lung, gastric, and hematological malignancies [1] [3] [4]. This elevated expression frequently correlates with poor prognosis and advanced disease stage [3] [5].

The CARM1 gene undergoes alternative splicing, generating multiple isoforms with distinct functional properties:

Table: CARM1 Isoforms and Their Characteristics

| Isoform | Description | Expression Pattern | Functional Notes |

|---|---|---|---|

| CARM1-V1/FL | Full-length (608 aa) | Heart, brain, testis, skeletal muscle | Contains exon 15, capable of automethylation at R551 |

| CARM1-V4/ΔE15 | Truncated (lacks exon 15) | Prevalent in breast cancers, stromal tissue | More stable, different nuclear localization, cannot automethylate |

| CARM1-v2 | Includes intron 15 (651 aa) | Liver, brain, testis | Distinct C-terminal sequence |

| CARM1-v3 | Contains intron sequences (540-573 aa) | Kidney, liver, spleen, fetal brain | Strong regulator of alternative mRNA splicing |

The balance between CARM1 isoforms is regulated by factors including epithelial splicing regulatory protein 1 (ESRP1), which reduces the CARM1FL to CARM1ΔE15 ratio [1]. In breast cancer, HER2 tumors show predominant nuclear CARM1 localization, while triple-negative breast cancer (TNBC) and HER2 tumors exhibit cytoplasmic CARM1ΔE15 expression [1].

Post-Translational Regulation

CARM1 activity is finely tuned through post-translational modifications (PTMs) that influence its homodimerization, SAM binding, substrate specificity, and subcellular localization:

Table: Key Post-Translational Modifications of CARM1

| Residue (Human) | PTM Type | Catalytic Enzyme | Functional Consequences |

|---|---|---|---|

| S228 | Phosphorylation | PKC | Prevents CARM1 homodimerization |

| S216 | Phosphorylation | Unknown | Blocks SAM binding, promotes cytoplasmic localization |

| S447 | Phosphorylation | PKA | Modulates enzymatic activity |

Oncogenic signals exploit these PTM networks to dysregulate CARM1 activity in cancer cells, contributing to malignant transformation and progression [1].

Oncogenic Mechanisms of CARM1 in Cancer Progression

CARM1 promotes tumorigenesis through multifaceted mechanisms affecting transcriptional regulation, cellular metabolism, autophagy, and immune evasion.

Transcriptional and Epigenetic Regulation

As a transcriptional coactivator, CARM1 methylates histone H3 at residues R17 and R26 (H3R17me2a and H3R26me2a), marks associated with active transcription [6] [4]. Beyond histones, CARM1 methylates numerous transcription factors and coregulators, including nuclear receptors (ERα, AR), p300/CBP, and components of the SWI/SNF, COMPASS, and Mediator complexes [2] [6] [4]. This methylation can alter protein-protein interactions, stability, and transcriptional activity of these factors, thereby modulating oncogenic transcriptional programs.

In acute myeloid leukemia (AML), CARM1 is overexpressed and supports transformation by regulating cell cycle progression, inhibiting differentiation, and promoting survival [4]. CARM1 methylation of the transcription factor RUNX1 facilitates formation of a repressor complex that blocks myeloid differentiation [6].

Metabolic Reprogramming

CARM1 plays a significant role in cancer metabolic adaptation, particularly under nutrient stress:

NRF2-CARM1 Metabolic Signaling Pathway

In gastric cancer, the NRF2-CARM1 axis links glucose sensing to PPP regulation [5]. Under low glucose conditions, NRF2 activates CARM1 transcription, leading to increased H3R17me2a methylation in the G6PD gene body and enhanced G6PD expression [5]. This increases carbon flux through the PPP, generating ribose-5-phosphate for nucleotide synthesis and NADPH for redox homeostasis [5]. CARM1 also methylates the metabolic enzyme PKM2 to reprogram cancer metabolism toward aerobic glycolysis in breast cancer cells [5].

Autophagy Regulation

CARM1 plays a context-dependent role in regulating autophagy, a process critical for cancer cell survival under stress:

CARM1-Mediated Autophagy Regulation in Gastric Cancer

In gastric cancer, CARM1 promotes autophagy through both cytoplasmic AMPK-mTOR signaling and nuclear AMPK-CARM1-TFE3 pathways [3]. CARM1 facilitates TFE3 nuclear translocation, inducing autophagy-related gene expression and enhancing GC cell proliferation, G1-S transition, and resistance to ER stress-induced apoptosis [3].

Immune Evasion and Therapy Resistance

Recent evidence implicates CARM1 in modulating the tumor microenvironment and promoting immunotherapy resistance. In lung adenocarcinomas and squamous cell carcinomas, the circular RNA circHMGB2 drives immunosuppression and anti-PD-1 resistance via the miR-181a-5p/CARM1 axis [7]. circHMGB2 sponges miR-181a-5p, relieving inhibition of CARM1 and subsequently inactivating type 1 interferon response, leading to immune evasion [7].

CARM1 Inhibitor EZM2302: Preclinical Characterization

Biochemical and Pharmacological Properties

EZM2302 (GSK3359088) is a potent, selective CARM1 inhibitor identified through rational design and structure-based optimization:

Table: EZM2302 Biochemical and Cellular Activity Profile

| Parameter | Value | Experimental Context |

|---|---|---|

| Biochemical IC50 | 6 ± 3 nM | CARM1 enzymatic assay |

| Cellular IC50 | Nanomolar range | Multiple myeloma cell lines |

| SAM Competition | <3-fold IC50 variation | 0.2KM to 10KM SAM |

| SAH Interaction | Synergistic inhibition | Stabilizes inactive CARM1-SAH complex |

| Selectivity | >100-fold selective vs. 20 HMTs | Epizyme histone methyltransferase panel |

EZM2302 stabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex, preventing substrate access to the catalytic site [8]. The binding mode involves an extensive water-mediated hydrogen bond network with Glu257, His414, and Glu266, with π-stacking interactions with Phe152, Tyr261, and Phe474 [6].

Cellular and In Vivo Efficacy

EZM2302 demonstrates potent anti-proliferative effects in various cancer models:

- Multiple Myeloma: EZM2302 inhibits PABP1 and SMB methylation and induces cell stasis at nanomolar concentrations [6]. Oral administration shows dose-dependent CARM1 inhibition and anti-tumor activity in xenograft models [6].

- Leukemia: CARM1 inhibition impairs AML initiation and maintenance, disrupting cell cycle progression, promoting differentiation, and inducing apoptosis [4].

- Combination Therapy: In lung cancer models, EZM2302 synergizes with anti-PD-1 antibodies to overcome immunotherapy resistance [7].

Experimental Approaches for CARM1 Research

Assessing CARM1 Expression and Activity

Immunohistochemical Analysis:

- Tissue microarrays stained with anti-CARM1 antibodies [3]

- Semi-quantitative scoring based on staining intensity (0-3) and percentage of positive cells (0-4) [3]

- Total scores (0-12) classify samples as low (<7) or high (≥7) expression [3]

Methylation-Specific Assays:

- Western blotting with modification-specific antibodies (H3R17me2a, H3R26me2a) [5] [8]

- Immunoprecipitation followed by mass spectrometry to identify novel substrates [7]

- Histone extraction from isolated nuclei for PTM analysis [8]

Functional Characterization

Genetic Manipulation:

- CRISPR-Cas9-mediated knockout using sgRNAs targeting CARM1 exons [7]

- Lentiviral transduction for stable overexpression or shRNA-mediated knockdown [3]

- Conditional knockout mouse models (e.g., Vav1-Cre for hematopoietic system) [4]

Phenotypic Assays:

- Cell proliferation: CCK-8 assays, colony formation [3]

- Cell cycle analysis: Flow cytometry with PI staining [3]

- Apoptosis assessment: Annexin V/PI staining, PARP cleavage [3] [8]

- Autophagy monitoring: LC3 lipidation, GFP-LC3 puncta formation, transmission electron microscopy [3] [8]

Mechanistic Studies

Protein-Protein Interactions:

- Co-immunoprecipitation with CARM1 antibodies [3]

- RNA immunoprecipitation (RIP) for RNA-binding proteins [7]

- Proximity-dependent labeling assays

Transcriptional Regulation:

- Chromatin immunoprecipitation (ChIP) for CARM1 occupancy and histone modifications [8]

- RNA-seq transcriptome profiling after genetic or chemical CARM1 inhibition [4]

- qRT-PCR for autophagy-related and metabolic genes [3] [5]

Comparative Analysis of CARM1 Inhibitors

Recent studies reveal fundamental differences between available CARM1 inhibitors:

Table: Comparison of CARM1 Small Molecule Inhibitors

| Parameter | EZM2302 | TP-064 | CARM1 Knockout |

|---|---|---|---|

| Biochemical Mechanism | Stabilizes CARM1-SAH complex | Binds cooperatively with SAM | Complete enzyme elimination |

| Histone Methylation | Minimal effect on H3R17me2a/H3R26me2a | Markedly reduces H3R17me2a/H3R26me2a | Abolished |

| Non-histone Substrates | Inhibits p300, GAPDH, DRP1 methylation | Inhibits p300, GAPDH, DRP1 methylation | Abolished |

| Autophagy Regulation | No effect on starvation-induced autophagy | Suppresses autophagy-related genes and LC3 lipidation | Varies by context |

| Therapeutic Utility | Oncology, combination with immunotherapy | Oncology applications | Research tool |

TP-064 inhibits both nuclear and cytoplasmic CARM1 functions, while EZM2302 selectively targets non-histone methylation events, indicating substrate-selective inhibition with important implications for experimental design and therapeutic development [8].

Conclusion and Future Perspectives

CARM1 emerges as a compelling therapeutic target in multiple cancers due to its multifaceted roles in transcriptional regulation, metabolic reprogramming, autophagy, and immune evasion. The development of potent and selective inhibitors like EZM2302 provides valuable tools for dissecting CARM1 biology and validating its therapeutic potential.

Key considerations for future CARM1-targeted therapy development include:

- Understanding isoform-specific functions and developing isoform-selective inhibitors

- Exploring combination therapies with conventional chemotherapy, targeted agents, or immunotherapy

- Identifying predictive biomarkers for patient stratification

- Evaluating therapeutic windows based on tissue-specific CARM1 dependencies

- Investigating context-dependent functions across different cancer types

References

- 1. The emerging role of CARM in 1 - PMC cancer [pmc.ncbi.nlm.nih.gov]

- 2. CARM1 Methyltransferase: A Cancer Therapeutic Target [pmc.ncbi.nlm.nih.gov]

- 3. promotes gastric CARM progression by regulating... 1 cancer [cancerci.biomedcentral.com]

- 4. CARM1 is essential for myeloid leukemogenesis but ... [pmc.ncbi.nlm.nih.gov]

- 5. The NRF2- CARM axis links glucose sensing to transcriptional and... 1 [nature.com]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 7. The circular RNA circHMGB2 drives immunosuppression and ... [molecular-cancer.biomedcentral.com]

- 8. functional profiles of EZM2302 and TP-064 - Molecular Medicine [molmed.biomedcentral.com]

EZM2302 cell culture treatment protocol

EZM2302 Preparation and Storage

| Parameter | Specification |

|---|---|

| Molecular Weight | 585.09 g/mol [1] |

| CAS Number | 1628830-21-6 [1] |

| Solubility (DMSO) | 100 mg/mL (170.91 mM) [1] |

| Stock Solution | Prepare in DMSO, store at -20°C or -80°C [1] |

| Working Solution | Dilute in culture medium (final DMSO concentration typically ≤0.5%) |

In Vitro Treatment Parameters

The table below summarizes effective concentrations and treatment durations from published studies.

| Application / Assay | Effective Concentrations | Treatment Duration | Key Findings / Notes |

|---|---|---|---|

| General CARM1 Inhibition | 5 - 10 µM [2] | 96 hours [2] | Inhibits methylation of non-histone substrates (e.g., p300, GAPDH, DRP1). |

| Histone Methylation (WB) | 10 nM [1] | Not specified | Minimal effect on H3R17me2a and H3R26me2a marks [2]. |

| Antiproliferative Activity | 12.2 µM (IC₅₀ in LNCaP cells) [1] | 15 days [1] | Cell line-dependent effect. |

Experimental Workflow and Mechanism of Action

A typical workflow for treating cells with EZM2302 and assessing downstream effects involves several key stages, as illustrated below.

EZM2302 stabilizes an inactive complex between CARM1 and S-adenosylhomocysteine (SAH), preventing substrate access and inhibiting methyltransferase activity [2]. Its key cellular effects are summarized in the diagram below.

Critical Experimental Considerations

- DMSO Vehicle Control: Always include a control group treated with the same concentration of DMSO used in your experiments.

- Cell Type-Specific Optimization: The effective concentration can vary significantly between cell lines. It is crucial to conduct a dose-response curve for your specific model [1].

- Substrate-Selective Inhibition: EZM2302 shows a strong preference for inhibiting methylation of non-histone substrates (like p300 and GAPDH) over histone marks (like H3R17me2a and H3R26me2a) [2]. Choose your inhibitor based on the biological pathway you wish to target.

- Comparison with TP-064: TP-064, another potent CARM1 inhibitor, effectively reduces both non-histone and histone methylation. EZM2302's differential impact is valuable for dissecting specific CARM1 functions [2].

Detailed Protocol for Immunoblotting Analysis

This protocol outlines the key steps for detecting changes in protein methylation after EZM2302 treatment [2].

Materials

- Cells of interest (e.g., MEF, MDA-MB-468, HEK293T)

- EZM2302 (e.g., HY-111109 from MedChemExpress)

- Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

- Primary antibodies: CARM1, H3R17me2a, H3R26me2a, and antibodies for non-histone substrates (e.g., p300, GAPDH, DRP1)

- Secondary antibodies: HRP-conjugated

Procedure

- Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.

- Inhibitor Application: Treat cells with the predetermined concentration of EZM2302 (e.g., 5-10 µM) or vehicle control (DMSO) for the desired duration (e.g., 96 hours).

- Cell Lysis:

- Aspirate the culture medium and wash cells with cold PBS.

- Lyse cells directly in the culture dish using RIPA lysis buffer.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Sonicate the lysates briefly on ice and clarify by centrifugation at 16,000 × g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and determine protein concentration.

- Immunoblotting:

- Separate equal amounts of protein by SDS-PAGE.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.

- Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect signals using an ECL substrate.

Research Context and Further Notes

- Key Difference from TP-064: A 2025 study highlights that while both TP-064 and EZM2302 inhibit CARM1, they have different biological effects. TP-064 profoundly suppresses histone methylation and subsequent transcription of autophagy-related genes, whereas EZM2302 selectively targets non-histone substrate methylation with minimal impact on histone marks [2].

- Solubility for In Vivo Studies: For animal studies, EZM2302 can be formulated for oral administration. One common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1].

References

Comprehensive Application Notes and Protocols for CARM1 Inhibition Assays Using EZM2302

Introduction to CARM1 Biological Function and Therapeutic Relevance

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone protein substrates. CARM1 mediates the formation of asymmetric dimethylarginine (ADMA) marks that play crucial roles in diverse cellular processes, including transcriptional co-activation, RNA splicing and processing, cell cycle regulation, DNA damage response, and metabolism [1]. CARM1 overexpression has been documented in numerous cancer types, including breast, prostate, colorectal, liver, and multiple myeloma, where it modulates oncogenic pathways and promotes cell proliferation [2] [3]. These characteristics position CARM1 as an attractive therapeutic target for cancer treatment, necessitating the development of robust inhibition assays to evaluate potential therapeutic compounds.

The development of selective small-molecule inhibitors has provided powerful tools for investigating CARM1's physiological and pathological functions. Among these, EZM2302 (GSK3359088) has emerged as a potent, selective CARM1 inhibitor with demonstrated efficacy in both cellular and animal models [2]. EZM2302 represents a valuable chemical probe for understanding CARM1 biology and advancing drug discovery efforts. These application notes provide detailed protocols for assessing CARM1 inhibition using EZM2302 across biochemical, cellular, and functional assays, enabling researchers to comprehensively evaluate compound activity and biological impact.

Table 1: Key Biological Functions of CARM1 and Disease Implications

| Cellular Process | CARM1 Substrates | Biological Consequences | Disease Relevance |

|---|---|---|---|

| Transcriptional Regulation | Histone H3 (R17, R26), p300/CBP, SRC-3 | Chromatin remodeling, enhanced gene transcription | Breast & prostate cancer (nuclear receptor signaling) |

| RNA Processing | PABP1, SmB | mRNA stability, splicing regulation | Multiple myeloma, other hematologic malignancies |

| Cell Differentiation | C/EBPα | Regulation of transdifferentiation velocity | Myeloid differentiation, cell fate decisions |

| DNA Replication | PARP1 | Replication fork speed, stress response | Genome stability, cancer progression |

| Metabolism | GAPDH, PKM2 | Glycolytic regulation, metabolic reprogramming | Cancer cell metabolism, Warburg effect |

EZM2302 Compound Profile and Mechanism of Action

Biochemical Characteristics and Selectivity

EZM2302 is a potent and selective CARM1 inhibitor identified through rational design and structure-activity relationship optimization. Biochemical characterization reveals an IC₅₀ value of 6 ± 3 nM in enzymatic assays, demonstrating exceptional potency against CARM1 [2]. selectivity profiling across diverse histone methyltransferases shows >100-fold selectivity for CARM1 over other epigenetic enzymes, establishing EZM2302 as a high-quality chemical probe for investigating CARM1-specific biology [3]. The compound exhibits favorable physicochemical properties and ADME profiles that support its use in both in vitro and in vivo applications, making it suitable for comprehensive preclinical evaluation.

Structural Mechanism of Inhibition

X-ray crystallography studies have elucidated the precise molecular interactions between EZM2302 and CARM1. The compound binds cooperatively in the peptide substrate binding pocket of CARM1 in complex with S-adenosylhomocysteine (SAH), stabilizing an inactive enzyme conformation [2]. Key structural features of the binding interaction include:

- The 1-amino-3-phenoxypropan-2-ol moiety forms direct or water-mediated hydrogen bonds with Glu257, His414, and Glu266

- The pyrimidine core establishes an extensive water-mediated hydrogen bond network with the protein

- The chlorobenzene ring engages in π-stacking interactions with Tyr261 and Phe152

- The dimethylisoxazole group makes van der Waals contacts with Glu192, Tyr261, and Lys470

This binding mode allosterically prevents substrate access to the catalytic core, effectively inhibiting methyltransferase activity. Mechanistic studies demonstrate that EZM2302 exhibits non-competitive inhibition kinetics with respect to both SAM and peptide substrates, consistent with its binding location in the substrate pocket rather than the cofactor site [3].

Table 2: Biochemical and Cellular Profiling of EZM2302

| Parameter | Value | Experimental Context |

|---|---|---|

| Biochemical IC₅₀ | 6 ± 3 nM | CARM1 enzymatic assay with recombinant protein |

| Cellular Anti-proliferative IC₅₀ | Nanomolar range (cell line dependent) | Multiple myeloma cell lines |

| Selectivity | >100-fold vs. other HMTs | Epizyme enzyme panel (20 diverse HMTs) |

| Key Cellular Substrate Inhibition | PABP1, SmB methylation | Nanomolar IC₅₀ in cellular models |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition | Multiple myeloma xenograft model |

| Binding Mechanism | Non-competitive with SAM/peptide | Substrate competition studies |

| Crystal Structure | Solved with CARM1-SAH complex | PDB analysis |

Biochemical Inhibition Assays

LC-MS/MS-Based Direct Detection Assay

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a direct, quantitative method for measuring CARM1 enzymatic activity and inhibition by directly detecting methylated peptide products. This approach offers advantages over indirect methods by specifically monitoring substrate methylation with minimal interference from potential confounding factors like CARM1 automethylation [4].

Protocol Steps:

Recombinant CARM1 Preparation: Express and purify the catalytic core of mouse CARM1 (residues 130-497) using a baculovirus system in Sf9 insect cells. Purify the protein via glutathione Sepharose affinity chromatography followed by TEV protease cleavage and size-exclusion chromatography [4].

Peptide Substrate Preparation: Synthesize the PABP1-derived peptide (amino acids 456-466: RNYDRGYGNGG) using solid-phase peptide synthesis. This sequence represents a native CARM1 substrate with high specificity.

Enzymatic Reaction:

- Prepare reaction buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM TCEP

- Combine 50 nM CARM1, 10 μM PABP1 peptide, and 10 μM SAM cofactor

- Add EZM2302 at varying concentrations (typically 0.1 nM to 10 μM) in DMSO (final DMSO ≤0.5%)

- Incubate at 30°C for 30-60 minutes

- Terminate reactions by adding 1% formic acid

LC-MS/MS Analysis:

- Separate reaction products using reverse-phase C18 chromatography

- Apply multiple reaction monitoring (MRM) to detect and quantify both unmethylated and dimethylated peptides

- Use a hexadeuteromethylated internal standard for precise quantification

- Calculate inhibition values by comparing dimethylated peptide peak areas in treated vs. control samples

Data Analysis: Fit dose-response data to a four-parameter logistic equation to determine IC₅₀ values using specialized software (e.g., GraphPad Prism).

Antibody-Based Methylation Detection Assay

Immunoblot-based methods provide a complementary approach for evaluating CARM1 inhibition by monitoring methylation of specific protein substrates using modification-specific antibodies.

Protocol Steps:

Substrate Preparation: Utilize recombinant full-length protein substrates such as p300, GAPDH, or PABP1, or histone mixtures as methylation targets.

Enzymatic Reaction:

- Combine 50-100 nM CARM1 with 1-5 μg substrate protein in methylation buffer (50 mM Tris pH 8.0, 150 mM NaCl, 0.5% Triton X-100)

- Add 20 μM SAM cofactor

- Incubate with EZM2302 concentration range (0.1 nM to 10 μM) for 60-90 minutes at 30°C

- Terminate reaction by adding SDS-PAGE loading buffer

Detection and Quantification:

- Resolve proteins by SDS-PAGE and transfer to PVDF membranes

- Probe with methyl-specific antibodies (e.g., H3R17me2a, H3R26me2a, ADMA5825 for pan-asymmetric dimethylarginine detection)

- Use HRP-conjugated secondary antibodies and chemiluminescent detection

- Quantify band intensities using imaging software to determine percentage inhibition

Cellular Target Engagement Assays

Monitoring Substrate Methylation in Cells

Evaluating cellular target engagement is essential for confirming that EZM2302 effectively inhibits CARM1-mediated methylation in a physiological environment. This protocol details the assessment of substrate methylation status in cultured cells following EZM2302 treatment.

Protocol Steps:

Cell Culture and Treatment:

- Culture relevant cell lines (e.g., multiple myeloma lines MM.1S, HCC1143, or MDA-MB-468) in appropriate media supplemented with 10% FBS

- Seed cells at 50-60% confluence in multiwell plates or culture dishes

- Treat with EZM2302 concentration range (1 nM to 10 μM) for 24-72 hours

- Include DMSO vehicle control and inactive analog control (EPZ029751) when possible

Cell Lysis and Protein Extraction:

- Lyse cells in RIPA buffer (50 mM Tris-HCl [pH 8], 150 mM NaCl, 0.5% sodium deoxycholate, 0.1% SDS, 1% Triton X-100) supplemented with protease and phosphatase inhibitors

- Sonicate lysates briefly and centrifuge at 16,000 × g for 10 minutes at 4°C

- Quantify protein concentration using BCA or Bradford assay

Immunoblot Analysis:

- Resolve 20-50 μg total protein by SDS-PAGE and transfer to PVDF membranes

- Probe with methylation-specific antibodies:

- Anti-H3R17me2a (Abcam ab8284) for histone methylation

- Anti-ADMA5825 (pan-asymmetric dimethylarginine detection)

- Anti-PABP1me (for PABP1 methylation assessment)

- Include loading controls (actin, GAPDH, total histone H3)

- Use HRP-conjugated secondary antibodies and chemiluminescent detection

Cellular Fractionation (for subcellular localization studies):

- Separate cytoplasmic and nuclear fractions using hypotonic lysis buffer (10 mM HEPES [pH 7.5], 10 mM MgCl₂, 20 mM KCl) with 0.5% NP-40

- Confirm fraction purity using markers (e.g., GAPDH for cytoplasm, lamin A/C for nucleus)

Functional Consequences of CARM1 Inhibition

Proliferation and viability assays determine the functional impact of CARM1 inhibition in susceptible cell models. Multiple myeloma cells have demonstrated particular sensitivity to EZM2302 treatment.

Protocol Steps:

Cell Proliferation Assay:

- Seed cells in 96-well plates at optimal density (e.g., 5,000 cells/well for suspension MM lines)

- Treat with EZM2302 concentration range (0.1 nM to 10 μM) in triplicate

- Incubate for 72-120 hours, assessing viability daily using:

- MTT assay (0.5 mg/mL, 4-hour incubation)

- CellTiter-Glo luminescent ATP assay

- Calculate IC₅₀ values from dose-response curves

Cell Cycle Analysis:

- Harvest cells after 24-48 hours of EZM2302 treatment

- Fix in 70% ethanol at -20°C for 2 hours

- Stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL)

- Analyze DNA content by flow cytometry

- Expected outcome: G1 cell cycle arrest in sensitive lines

Autophagy Assessment (context-dependent):

- Under nutrient deprivation conditions (glucose-free media), CARM1 inhibition may impair autophagic flux

- Monitor LC3 lipidation and puncta formation by immunoblot or confocal microscopy

- Assess autophagy-related gene expression (e.g., LC3, ATG5, ATG12) by qPCR

Data Interpretation and Technical Considerations

Context-Specific Inhibitor Effects

Recent research has revealed that different CARM1 inhibitors may exhibit context-specific biological effects despite similar biochemical potency. A comparative study between EZM2302 and TP-064 demonstrated that:

- TP-064 significantly reduces both histone methylation marks (H3R17me2a, H3R26me2a) and non-histone substrate methylation

- EZM2302 primarily affects non-histone substrate methylation (p300, GAPDH, DRP1) with minimal impact on histone methylation marks under standard conditions [1]

This differential substrate selectivity has functional consequences for experimental outcomes. For example, TP-064 but not EZM2302 suppresses transcription of autophagy-related genes and impairs LC3 lipidation and puncta formation under glucose deprivation [1]. Researchers should therefore select inhibitors based on their specific biological questions rather than considering all CARM1 inhibitors as functionally equivalent.

Experimental Design Recommendations

- Cell Line Selection: Choose models with documented CARM1 dependence or overexpression (e.g., multiple myeloma, hormone receptor-positive breast cancer, specific prostate cancer lines)

- Treatment Duration: Allow sufficient time for methylation turnover—most histone marks require 24-72 hours for significant reduction, while some non-histone substrates may show more rapid changes

- Complementary Assays: Combine methylation detection with functional readouts (proliferation, gene expression, differentiation) to establish comprehensive structure-activity relationships

- Context Considerations: Evaluate inhibition under different physiological conditions (nutrient stress, DNA damage, differentiation cues) as CARM1 function is highly context-dependent

Conclusion

These application notes provide comprehensive methodologies for evaluating CARM1 inhibition using the selective inhibitor EZM2302. The protocols encompass biochemical characterization, cellular target engagement, and functional phenotypic assessments, enabling researchers to thoroughly investigate CARM1 biology and therapeutic potential. The emerging understanding of context-dependent inhibitor effects highlights the importance of assay selection and interpretation within relevant biological systems. EZM2302 represents a valuable tool compound for probing CARM1 function, with demonstrated utility across multiple myeloma and other CARM1-dependent cancer models.

References

- 1. Context-specific applications of CARM : functional profiles... 1 inhibitors [molmed.biomedcentral.com]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a CARM with Potent In Vitro and In Vivo... 1 Inhibitor [nature.com]

- 4. A Direct Assay for Measuring the Activity and Inhibition of ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating CARM1 Inhibitor EZM2302 in Multiple Myeloma Xenograft Models

Introduction to CARM1 Inhibition as a Therapeutic Strategy

CARM1 (Coactivator-Associated Arginine Methyltransferase 1), also known as PRMT4, has emerged as a promising therapeutic target in multiple myeloma (MM) due to its crucial role in regulating transcriptional co-activation, RNA processing, and cell survival pathways. MM cell lines demonstrate particular dependence on CARM1 for survival, positioning CARM1 inhibition as a viable therapeutic strategy [1]. The development of EZM2302 (GSK3359088), a potent, selective, and orally bioavailable CARM1 inhibitor, has enabled robust preclinical evaluation of CARM1 targeting in hematological malignancies [2] [3]. EZM2302 exhibits nanomolar potency (biochemical IC₅₀ = 6 nM) against CARM1 with broad selectivity over other histone methyltransferases, making it an ideal chemical probe for investigating CARM1 biology in disease models [2].

These application notes provide detailed methodologies and experimental protocols for evaluating EZM2302 in multiple myeloma xenograft models, including efficacy studies, target engagement assessment, and combination therapy approaches. The protocols are optimized for translational research applications and are designed to generate clinically relevant data supporting drug development decisions for CARM1-targeted therapies in multiple myeloma and related hematological malignancies.

Key Experimental Findings & Quantitative Data

In Vivo Efficacy of EZM2302 in Multiple Myeloma Models

Table 1: In Vivo Efficacy Profile of EZM2302 in Multiple Myeloma Xenograft Models

| Parameter | Results/Values | Experimental Conditions | Significance |

|---|---|---|---|

| Tumor Growth Inhibition | Significant dose-dependent inhibition | Multiple myeloma xenograft model (unspecified cell line) | First demonstration of in vivo anti-tumor activity via CARM1 inhibition [2] |

| Dosing Route | Oral administration | Not specified | Confirms oral bioavailability [2] |

| Biochemical Potency | IC₅₀ = 6 ± 3 nM (n=21) | CARM1 enzymatic activity assays | High potency against primary target [3] |

| Cellular Potency | Nanomolar range (cell stasis) | Treatment of MM cell lines | Demonstrates on-target cellular activity [3] |

| In Vivo Target Engagement | Dose-dependent inhibition of CARM1 substrate methylation | Xenograft model after oral dosing | Confirms target modulation in vivo [3] |

Table 2: CARM1 Expression and Validation as Therapeutic Target in Multiple Myeloma

| Observation | Experimental Evidence | Implications for Therapy |

|---|---|---|

| MM Cell Dependency | MM cell lines particularly dependent on CARM1 for survival | Creates therapeutic window for CARM1 inhibition [1] |

| High PRMT Expression | PRMT1, CARM1, and PRMT5 highly expressed in MM cell lines and patient samples | Supports targeting arginine methylation pathway [4] |

| Prognostic Significance | Elevated CARM1 expression associated with poor overall survival and progression-free survival | Correlates target expression with disease severity [4] |

| Overexpression in Relapsed/Refractory MM | RR MM patients show markedly higher PRMT expression vs. newly diagnosed | Suggests role in treatment resistance [4] |

Comparative Analysis of CARM1 Inhibitors

Table 3: Comparative Profiles of CARM1 Inhibitors in Preclinical Development

| Parameter | EZM2302 | TP-064 | Dual CARM1/IKZF3-Targeting Agent 074 |

|---|---|---|---|

| Biochemical IC₅₀ | 6 nM [2] | Not fully specified | Not specified |

| Cellular Activity | Inhibits PABP1 and SMB methylation [2] | Reduces H3R17me2a and H3R26me2a [5] | More potent killing than single agents [1] |

| Histone Methylation Impact | Minimal effect on H3R17me2a/H3R26me2a [5] | Markedly reduces nuclear histone marks [5] | Not specified |

| Non-histone Substrate Inhibition | Potently inhibits p300, GAPDH, DRP1 methylation [5] | Inhibits non-histone substrates [5] | Targets Aiolos (IKZF3) and MYC expression [1] |

| Therapeutic Advantage | Favorable in vivo PK enabling oral dosing [3] | Suppresses autophagy-related genes [5] | Overrides IMiD resistance [1] |

Experimental Protocols & Methodologies

In Vivo Efficacy Study Protocol

3.1.1 Xenograft Model Establishment

- Cell Line Selection: Use human multiple myeloma cell lines with documented CARM1 dependence (e.g., MM.1S, NCI-H929) [2].

- Host Animals: Utilize immunocompromised mice (e.g., NOD/SCID, NSG, or B-NDG strains) aged 6-8 weeks [6].

- Inoculation: Harvest cells in logarithmic growth phase, resuspend in 50% Matrigel/PBS, and inject 2-5×10⁶ cells subcutaneously into the flank [6].

- Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (n=6-10) to ensure equivalent starting tumor volumes across groups.

3.1.2 Dosing Regimen and Formulation

- EZM2302 Formulation: Prepare fresh daily in appropriate vehicle for oral gavage [3].

- Dosing Protocol: Administer EZM2302 orally once daily at doses ranging from 10-100 mg/kg based on preliminary dose-finding studies [3].

- Control Groups: Include vehicle control and positive control (standard-of-care agents like bortezomib or lenalidomide when appropriate).

- Treatment Duration: Continue dosing for 3-4 weeks or until tumor volume reaches ethical endpoint (typically 1500-2000 mm³).

3.1.3 Endpoint Measurements

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate volume using formula: V = (L × W²)/2, where L is length and W is width.

- Body Weight: Record twice weekly as general health indicator.

- Pharmacodynamic Sampling: Collect tumors at designated timepoints (e.g., 2-4 hours post-final dose) for analysis of CARM1 substrate methylation [2].

- Terminal Analysis: Process tumors for histology, protein analysis, and RNA sequencing to evaluate molecular responses.

Target Engagement Assessment Protocol

3.2.1 Analysis of CARM1 Substrate Methylation

- Sample Preparation: Homogenize flash-frozen tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors [5].

- Western Blot Analysis:

- Separate 20-30 μg protein by SDS-PAGE

- Transfer to PVDF membranes

- Probe with antibodies against methylated CARM1 substrates:

- Use β-actin or GAPDH as loading controls

- Quantify band intensity using densitometry software

3.2.2 Histone Methylation Analysis

- Histone Extraction: Acid extract histones from frozen tumor tissues as described [5].

- Immunoblotting: Probe with H3R17me2a and H3R26me2a antibodies to assess nuclear CARM1 activity [5].

- Interpretation: Note that EZM2302 may show minimal effects on histone marks compared to other CARM1 inhibitors like TP-064 [5].

Combination Therapy Protocol

3.3.1 EZM2302 with Immunomodulatory Drugs (IMiDs)

- Rationale: CARM1 inhibition potentiates IMiD activity through synergistic targeting of Aiolos (IKZF3) and MYC expression [1].

- Dosing Schedule: Co-administer EZM2302 with clinically relevant IMiDs (lenalidomide or pomalidomide) using staggered or concurrent dosing [1].

- Experimental Design: Include monotherapy arms to determine synergistic, additive, or antagonistic effects.

- Resistance Models: Utilize IMiD-resistant cell lines to demonstrate enhanced activity of combination approaches [1].

Signaling Pathways & Mechanism of Action

Figure 1: Mechanism of Action of EZM2302 in Multiple Myeloma. EZM2302 inhibits CARM1 enzymatic activity, preventing methylation of key substrates involved in RNA processing, transcription regulation, and metabolic pathways. Solid lines represent primary mechanisms observed with EZM2302; dashed lines indicate pathways more strongly associated with other CARM1 inhibitors like TP-064 [2] [3] [8].

Research Applications & Therapeutic Implications

Application in Multiple Myeloma Research

EZM2302 represents a valuable chemical probe for investigating CARM1 biology in multiple myeloma and validating CARM1 as a therapeutic target. Its favorable pharmacokinetic properties enable robust in vivo target validation studies [3]. Research applications include:

- Mechanistic Studies: Elucidate the role of CARM1 in MM cell survival and proliferation pathways through temporal inhibition of enzymatic activity.

- Biomarker Discovery: Identify predictive biomarkers of response by analyzing molecular features of sensitive versus resistant MM models.

- Resistance Mechanisms: Investigate adaptive responses to CARM1 inhibition through chronic dosing studies and genomic analysis of resistant clones.

- Therapeutic Synergy: Explore rational combination partners based on CARM1's role in complementary oncogenic pathways.

Implications for Drug Development

The differential activity profiles between CARM1 inhibitors like EZM2302 and TP-064 highlight the importance of context-specific inhibitor selection [5]. EZM2302's minimal impact on histone methylation marks suggests it may produce different therapeutic effects and toxicity profiles compared to inhibitors affecting the epigenetic landscape more broadly. The development of dual-targeting agents such as molecule 074 (CARM1 inhibitor linked to pomalidomide) demonstrates the potential for innovative molecular designs to overcome treatment resistance in MM [1].

References

- 1. Dual CARM1-and IKZF3-targeting: A novel approach to ... [sciencedirect.com]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of protein arginine methyltransferase in ... [pmc.ncbi.nlm.nih.gov]

- 5. functional profiles of EZM2302 and TP-064 - Molecular Medicine [molmed.biomedcentral.com]

- 6. Novel myeloma patient-derived xenograft models unveil ... [frontiersin.org]

- 7. The NFIB/CARM1 partnership is a driver in preclinical ... [nature.com]

- 8. Inhibition of CARM1‐Mediated Methylation of ACSL4 ... [pmc.ncbi.nlm.nih.gov]

EZM2302 and CARM1 Inhibition: Core Scientific Insight

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]

- 3. Context-specific applications of CARM1 inhibitors: functional profiles of... [molmed.biomedcentral.com]

- 4. Guide to western blot quantification [abcam.com]

- 5. How To Choose the Right Western Blot Detection Method [technologynetworks.com]

Comprehensive Application Notes and Protocols: EZM2302 Combination Therapy with IMiDs in Multiple Myeloma

Introduction and Biological Rationale